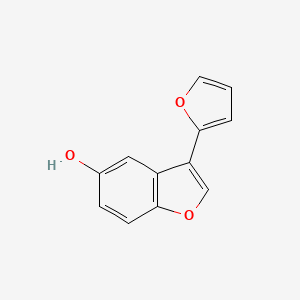

3-(Furan-2-yl)-1-benzofuran-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-8-3-4-12-9(6-8)10(7-15-12)11-2-1-5-14-11/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQAFQANBWSUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 3 Furan 2 Yl 1 Benzofuran 5 Ol Core Structure and Its Analogs

Retrosynthetic Disconnection Analysis of 3-(Furan-2-yl)-1-benzofuran-5-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(Furan-2-yl)-1-benzofuran-5-ol, the primary disconnections involve breaking the bonds that form the benzofuran (B130515) and furan (B31954) rings.

A logical disconnection is at the C2-C3 bond of the benzofuran ring and the bond connecting the furan ring to the benzofuran core. This leads to two key synthons: a substituted phenol (B47542) and a furan-containing building block. The phenol component would possess a hydroxyl group at position 1 and an oxygen-containing substituent at position 2, which will ultimately form the ether linkage of the benzofuran. The furan component would be a 2-substituted furan capable of reacting to form the C3-aryl bond.

Another approach involves disconnecting the C-O bond of the benzofuran ether linkage and the C3-furan bond. This would suggest a 2-alkynylphenol derivative and a 2-halofuran as potential starting materials, which could be coupled and subsequently cyclized.

Conventional Synthetic Strategies for Benzofuran and Furan Derivatives

Cyclization Reactions for Benzofuran Ring Formation

The construction of the benzofuran ring system is a well-established area of organic synthesis. Several classical methods can be adapted for the synthesis of the 3-(Furan-2-yl)-1-benzofuran-5-ol core.

One common method is the Perkin rearrangement , which involves the base-catalyzed reaction of a coumarin (B35378) derivative. While not a direct route to 3-substituted benzofurans, it highlights the general strategies for forming the fused ring system.

A more direct approach involves the cyclodehydration of α-aryloxy ketones . researchgate.net This method starts with a phenol and an α-haloketone. For the target molecule, a hydroquinone (B1673460) derivative could be reacted with a 2-(2-haloacetyl)furan to form an α-aryloxy ketone intermediate, which would then undergo acid-catalyzed cyclization to yield the desired benzofuran.

Another strategy is the intramolecular cyclization of o-alkynylphenols. This involves the synthesis of a phenol with an alkyne at the ortho position, which can then be cyclized under various conditions to form the benzofuran ring.

| Reaction | Starting Materials | Key Transformation | Reagents/Conditions |

| Cyclodehydration | Phenol, α-haloketone | Formation of α-aryloxy ketone followed by acid-catalyzed cyclization | Base (e.g., K2CO3), Acid (e.g., PPA, H2SO4) |

| Intramolecular Cyclization | o-alkynylphenol | 5-endo-dig cyclization | Transition metal catalyst (e.g., Pd, Cu, Au) or base |

Approaches for Furan Ring Construction and Functionalization

The furan ring is another key component of the target molecule. Its synthesis and functionalization are crucial for introducing the 2-yl linkage to the benzofuran core.

The Paal-Knorr furan synthesis is a classic method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. organic-chemistry.org This method is highly versatile and allows for the preparation of a wide variety of substituted furans.

The Feist-Benary furan synthesis is another valuable method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.org This reaction provides access to highly functionalized furan derivatives.

Industrially, furan is often produced via the palladium-catalyzed decarbonylation of furfural (B47365) or the copper-catalyzed oxidation of 1,3-butadiene. wikipedia.org

| Reaction | Starting Materials | Key Transformation | Reagents/Conditions |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound | Acid-catalyzed cyclization and dehydration | Acid catalyst (e.g., H2SO4, P2O5) |

| Feist-Benary Synthesis | α-halo ketone, β-dicarbonyl compound | Base-catalyzed condensation and cyclization | Base (e.g., pyridine, ammonia) |

Transition Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

Modern synthetic organic chemistry heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of 3-(Furan-2-yl)-1-benzofuran-5-ol can greatly benefit from these powerful methods.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions (e.g., Sonogashira-type)

Palladium catalysis offers a plethora of options for benzofuran synthesis. rsc.orgacs.orgrsc.org One of the most prominent methods is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govacs.org In the context of our target molecule, a 2-iodophenol (B132878) derivative could be coupled with a 2-ethynylfuran. The resulting o-alkynylphenol can then undergo an intramolecular cyclization (annulation) to form the benzofuran ring. nih.gov

Another powerful palladium-catalyzed reaction is the Heck coupling , which can be used to form the C2-C3 bond of the benzofuran ring. This would involve the intramolecular cyclization of an o-allylphenol derivative.

| Reaction | Catalyst | Key Transformation | Typical Substrates |

| Sonogashira Coupling/Annulation | Pd(PPh3)2Cl2/CuI | C(sp)-C(sp2) coupling followed by intramolecular cyclization | o-halophenol, terminal alkyne |

| Heck Annulation | Pd(OAc)2 | Intramolecular C-C bond formation | o-vinylphenol |

| C-H Activation/Oxidation | Pd(OAc)2 | Tandem C-H activation and oxidation | 2-hydroxystyrene, iodobenzene (B50100) rsc.org |

Copper-Catalyzed Ring Closure and Amination Strategies

Copper catalysis has also emerged as a powerful tool for the synthesis of heterocycles, including benzofurans. rsc.orgacs.orgsemanticscholar.org Copper-catalyzed methods often provide a cost-effective and milder alternative to palladium-based systems.

One notable copper-catalyzed reaction is the Ullmann condensation , which can be used to form the C-O ether bond of the benzofuran. This would typically involve the reaction of an o-halophenol with an appropriate coupling partner.

More recently, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has been developed for the regioselective synthesis of polysubstituted benzofurans. rsc.orgsemanticscholar.org This one-pot procedure involves the sequential nucleophilic addition of a phenol to an alkyne followed by oxidative cyclization. rsc.orgsemanticscholar.org

| Reaction | Catalyst | Key Transformation | Typical Substrates |

| Aerobic Oxidative Cyclization | Cu(I) or Cu(II) salt | Nucleophilic addition and oxidative cyclization | Phenol, alkyne rsc.orgsemanticscholar.org |

| Ullmann-type C-O Coupling | CuI | Intramolecular C-O bond formation | o-halophenol derivative |

| C-arylation | CuI | C-C bond formation | o-iodophenol, phosphorus ylide, acyl chloride acs.org |

Other Metal-Mediated Syntheses for Benzofuran Frameworks

Beyond the more common palladium and copper-catalyzed reactions, other transition metals have proven effective in the synthesis of benzofuran frameworks. These alternative methods often provide complementary reactivity and substrate scope.

Rhodium-based catalysts have gained considerable attention in the synthesis of organic compounds, including benzofurans. acs.orgnih.gov For instance, rhodium-catalyzed multicomponent synthesis has been utilized to create optically active organic compounds. acs.org A notable rhodium-mediated approach involves the transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative to produce substituted benzofurans. acs.org Another innovative strategy employs rhodium catalysis for the C-H directing group migration between 1,3-diynes and N-benzoxyacetamide to form the benzofuran ring. nih.gov

Nickel-catalyzed reactions have also emerged as a versatile tool for constructing benzofuran derivatives. nih.govthieme.de Nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones, yielding a variety of substituted 3-aryl benzofurans. thieme.de This method is tolerant of both electron-donating and electron-withdrawing groups on the substrates. thieme.de

Iridium catalysis has been applied in hydrogen transfer reactions to synthesize substituted benzofurans from benzylic alcohols in the presence of p-benzoquinone. researchgate.net Ruthenium catalysts have also been employed in dehydrative C-H alkylation and annulation reactions of phenols with diols to furnish benzofuran derivatives, with water as the only byproduct. organic-chemistry.org

The following table summarizes various metal-mediated synthetic approaches for benzofuran frameworks.

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium | Vinyl carbonate, meta-salicylic acid derivative | Substituted benzofurans | acs.org |

| Rhodium | 1,3-diynes, N-benzoxyacetamide | Benzofuran ring | nih.gov |

| Nickel | Aryl halides, aryl ketones | 3-Aryl benzofurans | thieme.de |

| Iridium/p-benzoquinone | Benzylic alcohols | Substituted benzofurans | researchgate.net |

| Ruthenium | Phenols, diols | Benzofuran derivatives | organic-chemistry.org |

Organocatalytic and Acid-Mediated Syntheses

In the quest for more sustainable and metal-free synthetic methods, organocatalytic and acid-mediated approaches have gained prominence. These strategies often offer mild reaction conditions and avoid the use of toxic and expensive heavy metals.

Brønsted and Lewis acids are effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netrsc.org Brønsted acid catalysis, in particular, has become a significant area in modern organic synthesis. rsc.org Very strong Brønsted acids can protonate electron-rich heterocycles, initiating subsequent reactions like dimerization and oligomerization. nih.gov

Lewis acids have been shown to alter the photophysical properties of organic substrates upon coordination, enabling stereocontrol in photochemical cycloadditions. researchgate.net For instance, ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been used for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. rwth-aachen.de In this system, chlorozincate species, predominantly [ZnCl4]2−, act as the Lewis acid component. rwth-aachen.de

The table below highlights examples of acid-catalyzed reactions in the synthesis of furan and benzofuran derivatives.

| Acid Type | Catalyst/Reagent | Transformation | Product | Reference |

| Brønsted Acid | Chiral Phosphoramide | Asymmetric [2+2] photocycloaddition | Cyclobutanes | researchgate.net |

| Lewis Acid | Ru@SILP-[ZnCl4]2− | Selective hydrogenation | Dihydrobenzofurans | rwth-aachen.de |

| Lewis Acid | Not specified | Reaction of ene-yne-ketones and 1,3,5-triazinanes | Polysubstituted furans | nih.gov |

Condensation reactions are a cornerstone of benzofuran synthesis. The Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with a carbonyl compound, can be adapted to form chalcone (B49325) intermediates that are precursors to benzofurans. scienceopen.com For example, a Claisen-Schmidt condensation between 5-((3-(trifluoromethyl)phenyl)diazenyl)salicylaldehyde and an alkenyl salicylaldehyde (B1680747) has been reported in the synthesis of benzofuran derivatives. scienceopen.com

Organocatalytic [3+2] annulation/oxidative aromatization reactions of enals with 2-halophenols provide a chemo- and regioselective route to 2-arylbenzofuran-3-carbaldehydes without the need for transition metals. researchgate.net Furthermore, the self-coupling of furfural to furoin (B1674284) can be achieved with high efficiency using N,S-heterocyclic carbene catalysts generated in situ from thiazolium ionic liquids. nih.gov

Sustainable and Efficient Synthetic Protocols

The principles of green chemistry have spurred the development of more environmentally friendly and efficient synthetic methods. Ultrasound and microwave irradiation are two key technologies that have been successfully applied to the synthesis of benzofuran derivatives.

Ultrasound irradiation has been demonstrated to be a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. scispace.comsemanticscholar.org It has been successfully applied to the one-pot synthesis of 2-substituted benzofurans via sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reactions. scispace.comresearchgate.net This methodology involves the coupling of (trimethylsilyl)acetylene with iodoarenes, followed by reaction with 2-iodophenol. scispace.comresearchgate.net

Ultrasound has also been used to promote the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones. semanticscholar.org Additionally, a novel series of benzofuran-oxadiazole molecules have been synthesized using ultrasonic irradiation. nih.govnih.gov The application of ultrasonication can improve cyclization reactions, such as the formation of 2-benzylidenebenzofuran-3(2H)-ones, by reducing reaction times at lower temperatures. univ.kiev.ua

The following table presents a comparison of conventional and ultrasound-assisted synthesis for some benzofuran derivatives.

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| S-nucleophilic substitution | Conventional | Not specified | 36-80% | researchgate.net |

| S-nucleophilic substitution | Ultrasound (40 °C) | 30 min | 60-90% | researchgate.net |

| Cyclization of 2'-Hydroxychalcones | Conventional | Not specified | Moderate | univ.kiev.ua |

| Cyclization of 2'-Hydroxychalcones | Ultrasound | 5 min | High | univ.kiev.ua |

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that has been widely adopted to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net Microwave irradiation has been effectively used in a one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov This method significantly shortens reaction times and minimizes the formation of side products. nih.gov

A fast and practical microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has also been developed, proving effective for a range of commercially available amines, 2'-hydroxyacetophenones, and aldehydes. kcl.ac.uk Furthermore, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be expedited using microwave heating, reducing the reaction time from hours to minutes with very high yields. nih.gov Microwave irradiation has also been applied to the synthesis of benzofuran-3(2H)-ones. nih.gov

The table below showcases the efficiency of microwave-assisted synthesis compared to conventional heating.

| Reaction | Conventional Method Time | Microwave Method Time | Yield (Microwave) | Reference |

| Perkin Rearrangement | ~3 hours | 5 minutes | 99% | nih.gov |

| Multicomponent synthesis of benzofuran-2-carboxamides | Hours | 5 minutes | Good | kcl.ac.uk |

| Three-component Sonogashira/Cacchi coupling | Not specified | Shortened | Good to excellent | nih.gov |

Stereoselective Synthesis Approaches

Stereoselective synthesis is a critical field in organic chemistry focused on the preferential formation of one stereoisomer over others. However, its application is contingent on the presence of a stereocenter (such as a chiral carbon) within the target molecule.

The core structure of 3-(Furan-2-yl)-1-benzofuran-5-ol is inherently achiral. The molecule is planar and lacks any stereocenters, meaning it does not have enantiomers or diastereomers. Consequently, stereoselective synthesis approaches are not applicable to the direct synthesis of this parent compound. The development of chirality would require subsequent modification of the core structure to introduce one or more stereocenters.

Derivatization and Functionalization Strategies for Analogs of 3-(Furan-2-yl)-1-benzofuran-5-ol

Analogs of 3-(Furan-2-yl)-1-benzofuran-5-ol can be synthesized through various derivatization and functionalization strategies that target different reactive sites on the molecule: the benzofuran core, the furan ring, and the phenolic hydroxyl group. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Functionalization of the Benzofuran Core:

The benzofuran nucleus is amenable to several types of transformations, most notably C-H functionalization and palladium-catalyzed cross-coupling reactions.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. For benzofurans, this strategy allows for the introduction of alkyl and aryl groups at specific positions. Palladium-catalyzed direct arylation often occurs with high regioselectivity at the C2 position. nsf.gov Ruthenium-catalyzed C-H (hetero)arylation of 2-aroyl-benzofurans has also been reported, using (hetero)aryl-boronic acids as coupling partners to functionalize the C3 position. crimsonpublishers.com These methods provide a pathway to new analogs by creating C-C bonds at previously unsubstituted positions on the benzofuran skeleton. hw.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions: For substrates that have been pre-functionalized with a halide or triflate, palladium-catalyzed cross-coupling reactions are a versatile method for derivatization. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used to form carbon-carbon bonds. semanticscholar.orgnih.gov For example, a bromo-substituted 3-(furan-2-yl)-1-benzofuran-5-ol could be coupled with various aryl or heteroaryl boronic acids to generate a library of diverse analogs. semanticscholar.org Similarly, the cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents, catalyzed by a palladium/XantPhos system, yields 2-alkenylbenzo[b]furan derivatives. nih.gov

| Reaction Type | Target Position | Typical Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | C2 | Aryl Iodides, Pd(OAc)₂, Ag₂CO₃ | Forms a C-C bond by directly coupling an aryl group to the C2 position of the benzofuran ring. | nsf.gov |

| Ruthenium-Catalyzed C-H Arylation | C3 | Aryl Boronic Acids, RuCl₂(PPh₃)₃ | Introduces aryl or heteroaryl groups at the C3 position, particularly on aroyl-benzofuran substrates. | crimsonpublishers.com |

| Suzuki-Miyaura Cross-Coupling | Variable (Requires Halide) | Aryl Boronic Acids, Pd(0) catalyst, Base (e.g., K₂CO₃) | A versatile method to create biaryl structures by coupling a halogenated benzofuran with an organoboron compound. | semanticscholar.orgnih.gov |

| Alkenylation Cross-Coupling | C2 (Requires Halide) | Alkenylaluminum Reagents, PdCl₂, XantPhos | Synthesizes 2-alkenylbenzo[b]furans from 2-bromobenzofurans. | nih.gov |

Functionalization of the Furan Ring:

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. chemicalbook.com Its reactivity is significantly higher than that of benzene (B151609). pearson.com

Electrophilic Substitution: Substitution occurs preferentially at the C5 position (the α-position adjacent to the oxygen atom that is not part of the fusion), as the carbocation intermediate formed by attack at this position is more resonance-stabilized. chemicalbook.compearson.com Common electrophilic substitution reactions such as halogenation (e.g., bromination with Br₂), nitration, and Friedel-Crafts acylation can be performed under mild conditions to introduce functional groups onto the furan moiety. pearson.com This provides a straightforward route to analogs modified specifically on the furan portion of the molecule.

Functionalization of the Phenolic Hydroxyl Group:

The hydroxyl group at the C5 position is a key handle for derivatization, allowing for a wide range of modifications.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Furan 2 Yl 1 Benzofuran 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 3-(Furan-2-yl)-1-benzofuran-5-ol is expected to display distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the benzofuran (B130515) and furan (B31954) rings. The hydroxyl group at the C-5 position is expected to be a key feature, with its proton signal appearing as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The protons on the furan and benzofuran rings will exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J) provides valuable information about the relative positions of the coupled protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | s | - |

| H-4 | 7.0 - 7.2 | d | J = 2.0 - 2.5 |

| H-6 | 6.8 - 7.0 | dd | J = 8.5 - 9.0, 2.0 - 2.5 |

| H-7 | 7.3 - 7.5 | d | J = 8.5 - 9.0 |

| 5-OH | 5.0 - 6.0 | br s | - |

| H-3' | 6.6 - 6.8 | dd | J = 3.0 - 3.5, 0.5 - 1.0 |

| H-4' | 6.4 - 6.6 | dd | J = 3.0 - 3.5, 1.5 - 2.0 |

| H-5' | 7.5 - 7.7 | dd | J = 1.5 - 2.0, 0.5 - 1.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. The multiplicities of the carbon signals, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| C-2 | 140 - 145 | CH |

| C-3 | 115 - 120 | C |

| C-3a | 120 - 125 | C |

| C-4 | 105 - 110 | CH |

| C-5 | 150 - 155 | C-OH |

| C-6 | 110 - 115 | CH |

| C-7 | 112 - 117 | CH |

| C-7a | 150 - 155 | C |

| C-2' | 145 - 150 | C |

| C-3' | 105 - 110 | CH |

| C-4' | 110 - 115 | CH |

| C-5' | 140 - 145 | CH |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak between H-6 and H-7 would confirm their adjacent positions on the benzofuran ring. Similarly, correlations between H-3', H-4', and H-5' would establish the connectivity within the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton at H-2 would show a correlation to the carbon at C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include the proton at H-2 showing correlations to C-3, C-3a, and C-7a, and protons from the furan ring showing correlations to C-3 of the benzofuran ring, thus confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. This can help to determine the relative stereochemistry and conformation of the molecule. For example, a NOESY correlation between H-2 of the benzofuran and H-3' of the furan ring would indicate a particular spatial arrangement of the two heterocyclic rings.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 3-(Furan-2-yl)-1-benzofuran-5-ol with high accuracy. This allows for the unambiguous determination of the molecular formula.

Predicted HRMS Data:

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₉O₃⁺ | 213.0546 |

| [M]⁺• | C₁₂H₈O₃⁺• | 212.0473 |

| [M-H]⁻ | C₁₂H₇O₃⁻ | 211.0395 |

Interpretation of Mass Spectral Fragmentation Patterns

The mass spectrum of 3-(Furan-2-yl)-1-benzofuran-5-ol under electron ionization (EI) would display a molecular ion peak ([M]⁺•) and several fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and helps in its structural elucidation. The most stable ions will typically give the most intense peaks.

Key predicted fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for phenolic compounds and furans, leading to a fragment ion at m/z 184.

Cleavage of the furan ring: Fragmentation of the furan moiety could lead to characteristic losses.

Retro-Diels-Alder (RDA) reaction: The benzofuran ring system could potentially undergo an RDA fragmentation, although this is less common for aromatic systems.

Loss of a hydrogen atom: From the molecular ion, leading to an [M-H]⁺ ion.

Analysis of these fragmentation patterns, in conjunction with the exact mass measurements from HRMS, would provide strong evidence to confirm the proposed structure of 3-(Furan-2-yl)-1-benzofuran-5-ol.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Characteristic Absorption Bands

The FTIR spectrum of 3-(Furan-2-yl)-1-benzofuran-5-ol is predicted to display a series of absorption bands that confirm the presence of its key structural motifs: the phenolic hydroxyl group, the furan ring, and the benzofuran core. The most prominent feature is expected to be a broad absorption band in the high-frequency region corresponding to the O-H stretching vibration of the phenolic group. The precise position of this band can be influenced by hydrogen bonding.

The aromatic C-H stretching vibrations of both the benzene (B151609) and furan rings are anticipated to appear just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ will be complex, containing multiple bands due to the C=C stretching vibrations within the aromatic and heteroaromatic rings. smolecule.com The C-O stretching of the phenolic hydroxyl group and the asymmetric C-O-C stretching of the furan and benzofuran ethers will also produce strong, characteristic bands in the fingerprint region. smolecule.com For instance, studies on other benzofuran derivatives show characteristic bands for the fused ring system. smolecule.comrsc.org

Table 1: Expected FTIR Characteristic Absorption Bands for 3-(Furan-2-yl)-1-benzofuran-5-ol

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group/Moiety |

| 3500 - 3200 (broad) | O-H stretch | Phenol (B47542) |

| 3150 - 3000 | Aromatic C-H stretch | Benzofuran, Furan |

| 1620 - 1550 | Aromatic C=C ring stretch | Benzofuran |

| 1510 - 1450 | Aromatic C=C ring stretch | Benzene ring |

| ~1500, ~1400, ~1020 | C=C and C-C ring stretching | Furan |

| 1260 - 1200 | Aryl C-O stretch | Phenol |

| 1100 - 1020 | Asymmetric C-O-C stretch (ether) | Benzofuran, Furan |

| 880 - 740 | Aromatic C-H out-of-plane bend | Substituted Rings |

Raman Spectroscopy (where complementary for specific vibrational modes)

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric and non-polar bonds which often yield strong Raman signals. For 3-(Furan-2-yl)-1-benzofuran-5-ol, the symmetric "breathing" modes of the aromatic and furan rings are expected to be prominent in the Raman spectrum. smolecule.comucl.ac.uk These vibrations, which involve the uniform expansion and contraction of the rings, are often weak or absent in FTIR spectra.

Table 2: Expected Complementary Raman Bands for 3-(Furan-2-yl)-1-benzofuran-5-ol

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group/Moiety |

| 1650 - 1550 | Symmetric C=C stretching | Benzofuran, Furan |

| ~1000 | Aromatic ring breathing mode (symmetric) | Benzene ring |

| ~1000 | Ring breathing mode | Furan |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

The UV-Vis spectrum of 3-(Furan-2-yl)-1-benzofuran-5-ol is governed by the electronic transitions within its extensive chromophore system. The molecule comprises the benzofuran and furan rings, which form a conjugated system, further influenced by the phenolic hydroxyl group acting as a potent auxochrome. This extended π-system is expected to result in strong absorption bands in the UV region, likely extending into the visible range.

The spectrum is predicted to show intense bands corresponding to π→π* transitions. Benzofuran itself typically exhibits absorption maxima around 280-290 nm. researchgate.net The conjugation with the furan ring and the presence of the hydroxyl group are expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The interaction of such compounds with proteins has been shown to cause shifts in their absorption spectra, indicating binding. nih.gov The specific wavelengths and intensities of absorption are sensitive to the solvent used, due to differential stabilization of the ground and excited states. rug.nl

Table 3: Expected UV-Vis Absorption Maxima for 3-(Furan-2-yl)-1-benzofuran-5-ol

| Wavelength Range (λmax, nm) | Electronic Transition | Chromophore |

| 280 - 320 | π→π | Conjugated Benzofuran-Furan System |

| 240 - 260 | π→π | Benzofuran Moiety |

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Confirmation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com For 3-(Furan-2-yl)-1-benzofuran-5-ol, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

Based on crystallographic studies of similar 3-substituted benzofuran derivatives, the benzofuran ring system is expected to be essentially planar. researchgate.netnih.gov The relative orientation of the furan ring with respect to the benzofuran core is of particular interest and would be defined by the torsion angle around the C-C single bond connecting the two rings. In the solid state, the molecular packing will be significantly influenced by intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and is expected to form intermolecular O-H···O or O-H···N (if an acceptor is present) hydrogen bonds, potentially leading to the formation of dimers or extended chain motifs. scirp.org Furthermore, π–π stacking interactions between the planar aromatic rings of adjacent molecules are likely to play a crucial role in stabilizing the crystal lattice. researchgate.netscirp.org

Table 4: Representative Crystallographic Data for a Substituted Benzofuran Derivative (Note: This is an example based on a related structure, as specific data for the title compound is not available. scirp.org)

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P 21/n |

| a (Å) | 12.0551 |

| b (Å) | 9.7853 |

| c (Å) | 16.6517 |

| β (°) | 90.092 |

| Volume (ų) | 1964.28 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Intermolecular H-bonds, π–π stacking |

Theoretical and Computational Chemistry Investigations of 3 Furan 2 Yl 1 Benzofuran 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental approach to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. physchemres.org It is particularly well-suited for studying medium-sized organic molecules like 3-(Furan-2-yl)-1-benzofuran-5-ol. For the purposes of this theoretical investigation, calculations would typically be performed using a hybrid functional, such as B3LYP, paired with a sufficiently flexible basis set like 6-311++G(d,p), to ensure reliable results for both geometric and electronic properties. nih.govnih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-(Furan-2-yl)-1-benzofuran-5-ol, a key structural feature is the dihedral angle between the furan (B31954) and benzofuran (B130515) ring systems.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 3-(Furan-2-yl)-1-benzofuran-5-ol.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C(benzofuran)-O(ether) | 1.37 Å |

| C(benzofuran)-C(furan) | 1.46 Å | |

| C(phenol)-O(hydroxyl) | 1.36 Å | |

| O(hydroxyl)-H | 0.96 Å | |

| Bond Angles | C-O-C (benzofuran) | 108.5° |

| C-C-C (inter-ring) | 125.4° | |

| C-O-H (phenol) | 109.2° | |

| Dihedral Angle | O(furan)-C-C-O(benzofuran) | 179.8° (anti) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's electronic behavior and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. researchgate.net

For 3-(Furan-2-yl)-1-benzofuran-5-ol, the HOMO is expected to be distributed primarily across the electron-rich benzofuran ring and the hydroxyl group, which are strong electron-donating moieties. The LUMO is likely delocalized over the entire π-conjugated system spanning both the furan and benzofuran rings. nih.gov A relatively small energy gap would suggest that the molecule is polarizable and chemically reactive, readily participating in electronic transitions. researchgate.netsci-hub.se

Table 2: Hypothetical Calculated Frontier Orbital Energies.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| Energy Gap (Egap) | 4.65 eV |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. chemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. wuxiapptec.com The map displays regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, typically colored blue).

In the MEP map of 3-(Furan-2-yl)-1-benzofuran-5-ol, the most negative regions are anticipated to be located around the oxygen atoms of the hydroxyl group, the furan ring, and the benzofuran ether linkage due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are attractive targets for electrophiles. Conversely, the most positive potential is expected on the hydrogen atom of the hydroxyl group, highlighting its acidic character and susceptibility to deprotonation by a base. wuxiapptec.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, charge delocalization, and other intramolecular electronic interactions. nih.govresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory (E(2)). mdpi.com

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| lp (Ohydroxyl) | π* (Caromatic-Caromatic) | 22.5 |

| lp (Obenzofuran) | π* (Caromatic-Caromatic) | 18.9 |

| lp (Ofuran) | π* (Cfuran-Cfuran) | 15.2 |

| π (C=C) | π* (C=C) | 19.8 |

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. The calculation confirms that the optimized structure is a true energy minimum if no imaginary frequencies are found. uni-muenchen.de The calculated frequencies correspond to the molecule's normal modes of vibration, such as bond stretching, bending, and torsional motions. researchgate.net

While the absolute values of calculated frequencies are often higher than experimental ones due to the harmonic approximation, they can be uniformly scaled to achieve excellent agreement with experimental data. acs.org For 3-(Furan-2-yl)-1-benzofuran-5-ol, characteristic vibrational modes would include the O-H stretching of the phenol (B47542) group (typically a broad band around 3400-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (1400-1600 cm⁻¹), and C-O stretching for the ether and phenol groups (1000-1300 cm⁻¹). nih.govresearchgate.net

Table 4: Hypothetical Key Vibrational Frequencies and Their Assignments.

| Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3550 | 3545 |

| Aromatic C-H Stretch | 3085 | 3080 |

| C=C Aromatic Stretch | 1610 | 1608 |

| C=C Aromatic Stretch | 1525 | 1522 |

| C-O Phenol Stretch | 1250 | 1248 |

| C-O Ether Stretch | 1180 | 1175 |

Density Functional Theory (DFT) Studies

Prediction of Electronic Spectra and Optical Properties

The electronic spectra and optical properties of 3-(Furan-2-yl)-1-benzofuran-5-ol can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). physchemres.orgnih.gov This approach calculates the excited state energies, which correspond to the absorption of light at specific wavelengths in the ultraviolet-visible (UV-Vis) spectrum. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For a molecule like 3-(Furan-2-yl)-1-benzofuran-5-ol, the electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. physchemres.orgsemanticscholar.org These transitions are often of a π → π* nature, characteristic of conjugated aromatic systems. The solvent environment can also be modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM) to provide more accurate predictions of the electronic spectra in solution. physchemres.org

Table 1: Predicted Electronic Spectra Data for a Representative Benzofuran Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 320 | 0.45 |

| S0 → S2 | 295 | 0.20 |

| S0 → S3 | 260 | 0.60 |

Note: This table presents hypothetical data for a representative benzofuran derivative, as specific data for 3-(Furan-2-yl)-1-benzofuran-5-ol is not available in the literature.

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like 3-(Furan-2-yl)-1-benzofuran-5-ol. researchgate.net By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically a solvent), MD simulations can track the trajectory of the molecule over time. ucsd.edu This provides insights into its conformational flexibility, showing how the different parts of the molecule move relative to each other. sci-hub.stnih.gov

MD simulations are also crucial for understanding how the molecule interacts with solvent molecules. researchgate.net The simulations can reveal the formation of hydrogen bonds between the hydroxyl group of 3-(Furan-2-yl)-1-benzofuran-5-ol and water molecules, as well as other non-covalent interactions. The stability of the molecule in a biological environment can be assessed by running simulations in a physiological salt solution. frontiersin.orgdntb.gov.ua The root mean square deviation (RMSD) of the atomic positions over time is often used to assess the stability of the molecule's conformation. researchgate.net

Ligand-Target Interaction Profiling through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.nettandfonline.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action. nih.govup.ac.za For 3-(Furan-2-yl)-1-benzofuran-5-ol, molecular docking can be used to identify potential biological targets and to study its interactions with them. nih.govnih.gov

Molecular docking algorithms explore various possible conformations and orientations of the ligand within the binding site of a macromolecule and calculate the corresponding binding energy for each pose. brieflands.com The pose with the lowest binding energy is generally considered to be the most stable and representative binding mode. nih.gov The binding energy is a measure of the affinity of the ligand for the target, with more negative values indicating a stronger interaction. nih.gov

Table 2: Representative Binding Energies of Benzofuran Derivatives with a Hypothetical Protein Target

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Benzofuran Derivative 1 | -8.5 |

| Benzofuran Derivative 2 | -9.2 |

| Benzofuran Derivative 3 | -7.8 |

Note: This table provides illustrative binding energy values from docking studies of similar benzofuran compounds, as specific data for 3-(Furan-2-yl)-1-benzofuran-5-ol is not available.

Once a plausible binding mode has been identified, the interactions between the ligand and the amino acid residues of the protein can be analyzed in detail. researchgate.net This analysis reveals which residues are crucial for binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov The hydroxyl group of 3-(Furan-2-yl)-1-benzofuran-5-ol, for instance, could act as a hydrogen bond donor or acceptor, while the aromatic furan and benzofuran rings can participate in hydrophobic and π-π interactions. nih.govnih.gov

Table 3: Key Interacting Residues and Interaction Types for a Hypothetical Benzofuran Ligand-Protein Complex

| Interacting Residue | Interaction Type |

|---|---|

| Asp120 | Hydrogen Bond |

| Trp84 | π-π Stacking |

| Val115 | Hydrophobic |

| Phe290 | Hydrophobic |

| Ser119 | Hydrogen Bond |

Note: This table presents a hypothetical set of interacting residues and interaction types based on docking studies of analogous benzofuran compounds.

Reactivity and Stability Assessments

The inherent reactivity and stability of a molecule are fundamental to its potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying these properties.

Global reactivity descriptors are crucial in understanding the chemical behavior of a molecule as a whole. acs.org These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap is generally indicative of higher reactivity and lower kinetic stability. frontiersin.org

Key Quantum Chemical Descriptors:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO) / 2). A higher value of chemical hardness indicates greater stability and lower reactivity. frontiersin.org

Electronegativity (χ): This is the power of an atom or a group of atoms in a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies (χ = -μ ≈ -(E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. frontiersin.org

Interactive Data Table: Hypothetical Quantum Chemical Descriptors

Since experimental or calculated data for 3-(Furan-2-yl)-1-benzofuran-5-ol is not available, the following table presents hypothetical values for related benzofuran derivatives to illustrate the typical range and interpretation of these descriptors. The values are based on trends observed in computational studies of similar compounds. physchemres.orgresearchgate.netresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity (ω) |

| Benzofuran | -8.5 | -0.5 | 8.0 | 4.0 | 2.25 |

| 5-Hydroxybenzofuran | -8.2 | -0.3 | 7.9 | 3.95 | 2.22 |

| 2-Phenylbenzofuran | -7.8 | -1.0 | 6.8 | 3.4 | 2.84 |

| 3-(Furan-2-yl)-1-benzofuran-5-ol (Hypothetical) | -7.9 | -1.2 | 6.7 | 3.35 | 3.05 |

Note: The values for 3-(Furan-2-yl)-1-benzofuran-5-ol are hypothetical and for illustrative purposes only.

The presence of the electron-rich furan ring and the hydroxyl group at the 5-position is expected to increase the HOMO energy level of the parent benzofuran, making it a better electron donor. The extended conjugation between the furan and benzofuran rings would likely lower the LUMO energy, thus reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted benzofuran. iiarjournals.org

Structure-Property Relationships Derived from Computational Data

Computational data allows for the elucidation of relationships between the molecular structure of 3-(Furan-2-yl)-1-benzofuran-5-ol and its physicochemical properties. The introduction of substituents at various positions on the benzofuran ring system is known to significantly influence its biological and electronic properties. rsc.orgmdpi.com

The fusion of the furan ring at the 3-position of the benzofuran core introduces specific electronic and steric characteristics. DFT studies on similar fused heterocyclic systems have shown that the site of electrophilic attack can be predicted using condensed Fukui functions. umich.edusemanticscholar.org For 3-(Furan-2-yl)-1-benzofuran-5-ol, it is anticipated that the electron density would be highest on the furan ring and specific carbons of the benzofuran nucleus, making these the most probable sites for electrophilic substitution.

Studies on related benzofuran derivatives have demonstrated that the nature and position of substituents can modulate properties such as anticancer activity. elsevierpure.comnih.gov For instance, the presence of certain groups can enhance the compound's ability to interact with specific enzymes or receptors. Computational docking studies, which are beyond the scope of this article, could further elucidate the specific interactions of 3-(Furan-2-yl)-1-benzofuran-5-ol with biological macromolecules.

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of complex benzofuran (B130515) derivatives remains a critical area of organic chemistry. numberanalytics.com Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to 3-(Furan-2-yl)-1-benzofuran-5-ol. Current strategies for related structures often rely on multi-step processes or harsh conditions. ontosight.aijocpr.com The exploration of transition metal-catalyzed reactions, which have proven powerful for constructing the benzofuran core, is a promising avenue. numberanalytics.comrsc.org

Key areas for investigation include:

One-Pot Procedures: Designing tandem or domino reactions that combine the formation of the benzofuran ring and the introduction of the furan (B31954) substituent in a single, efficient operation. This could involve, for instance, a Sonogashira coupling followed by a cyclization cascade. rsc.orgdtu.dk

Atom-Economical Catalysis: Employing catalysts that maximize the incorporation of reactant atoms into the final product. Ruthenium-based catalysts, for example, have been used for atom-economical synthesis of substituted benzofurans from allyloxybenzenes. researchgate.netorganic-chemistry.org

Green Chemistry Approaches: Investigating microwave-assisted organic synthesis (MAOS) or solvent-free reaction conditions to reduce reaction times, energy consumption, and the use of hazardous solvents. researchgate.netnih.gov

C-H Activation: Exploring direct C-H functionalization to couple a furan moiety to a pre-formed benzofuran-5-ol (B79771) core, which would represent a highly efficient and elegant synthetic strategy. numberanalytics.com

Table 1: Potential Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Potential Advantages |

|---|---|---|

| Palladium (Pd) | Cross-coupling (e.g., Sonogashira, Heck), Annulation | High efficiency, functional group tolerance, well-established. numberanalytics.comresearchgate.netmdpi.com |

| Copper (Cu) | Domino C-C and C-O bond formation, Cyclization | Low cost, versatile for various cyclization strategies. rsc.orgacs.org |

| Gold (Au) | Cycloisomerization, Tandem reactions | High atom economy, mild reaction conditions, unique reactivity. rsc.orgorganic-chemistry.org |

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard techniques like NMR and mass spectrometry are essential for structural confirmation, a deeper understanding of 3-(Furan-2-yl)-1-benzofuran-5-ol requires more advanced spectroscopic methods. rsc.orgekb.eg Future studies should focus on its dynamic behavior, electronic properties, and intermolecular interactions.

Unexplored avenues include:

Time-Resolved Fluorescence Spectroscopy: To investigate the excited-state dynamics and photophysical properties, which is crucial for applications in materials science such as organic light-emitting diodes (OLEDs).

2D NMR Techniques (NOESY, HMBC): To provide detailed insights into the molecule's spatial conformation and the through-bond and through-space correlations between the benzofuran and furan rings.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, planarity of the ring system, and intermolecular packing forces like hydrogen bonding and π–π stacking. acs.org

In-Situ Spectroscopy: Applying techniques like in-situ FT-IR or Raman spectroscopy to monitor chemical transformations in real-time, providing mechanistic data on its reactivity.

Deeper Dive into Theoretical Predictions for Rational Molecular Design

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental work. researchgate.net Applying theoretical methods to 3-(Furan-2-yl)-1-benzofuran-5-ol can accelerate the discovery of its potential applications.

Future computational studies should include:

Density Functional Theory (DFT): To calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition properties. researchgate.netsciforum.net

Non-Linear Optical (NLO) Properties: Calculating parameters like polarizability and hyperpolarizability to assess the potential of this compound in NLO materials, which are vital for optical communications and data storage. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species, such as metal ions in chemosensors. sciforum.net

Quantum Mechanics/Molecular Mechanics (QM/MM): To simulate the molecule's behavior in complex environments, such as within a polymer matrix or on a semiconductor surface, guiding its application in advanced materials.

Table 2: Key Computational Parameters and Their Implications

| Parameter | Computational Method | Implication for Research |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT | Predicts electronic excitability, color, and chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack, predicting reactivity. sciforum.net |

| First-Order Hyperpolarizability (β) | DFT | Indicates potential for second-order non-linear optical applications. researchgate.net |

Comprehensive Exploration of Novel In Vitro Mechanistic Targets

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govchemicalbook.com Identifying the potential in vitro mechanistic targets of 3-(Furan-2-yl)-1-benzofuran-5-ol from a chemical biology perspective is a crucial academic pursuit. While avoiding clinical aspects, research can focus on its interaction with purified enzymes and receptors that are known targets for related molecules.

Potential targets for exploratory in vitro screening include:

Kinases: Many benzofuran derivatives are inhibitors of kinases like PI3K and VEGFR-2; assays with these enzymes could reveal specific structure-activity relationships. nih.gov

Reverse Transcriptase and Protease: Inspired by the activity of other heterocyclic compounds, investigating inhibition of viral enzymes like HIV-1 reverse transcriptase or protease could be a valid academic query. rsc.orgresearchgate.net

Bacterial Enzymes: Enzymes essential for bacterial survival, such as DNA gyrase B, are known targets for some benzofurans. nih.govmdpi.com

Xanthine Oxidase: This enzyme is a target for compounds designed to treat hyperuricemia, and furan-based structures have been investigated for this purpose. bioorganica.com.ua

These studies would serve to map the chemical reactivity and interaction potential of the 3-(furan-2-yl)-1-benzofuran-5-ol scaffold in a controlled, non-clinical, in vitro setting.

Investigation of Reactivity Patterns and Chemical Transformations of the Benzofuran-Furan System

A fundamental understanding of the chemical reactivity of 3-(Furan-2-yl)-1-benzofuran-5-ol is essential for its use as a building block in more complex structures. The molecule possesses multiple reactive sites: the electron-rich benzofuran and furan rings, the phenolic hydroxyl group, and several C-H bonds that could be activated. numberanalytics.comresearchgate.net

Future research should systematically explore:

Electrophilic Substitution: Determining the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation. The benzofuran ring typically undergoes substitution at the C2 position, but the influence of the furan and hydroxyl substituents needs to be determined. chemicalbook.com

Functionalization of the Hydroxyl Group: Using the -OH group as a handle for etherification or esterification to modulate solubility and electronic properties.

Cross-Coupling Reactions: Employing palladium or copper catalysis to attach new functional groups at various positions, creating a library of derivatives for structure-property relationship studies.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the furan and benzofuran rings under acidic, basic, or thermal stress to understand the compound's limitations and potential for transformative reactions.

Table 3: Potential Chemical Transformations

| Reaction Type | Reagents | Potential Site of Reaction | Purpose |

|---|---|---|---|

| Electrophilic Bromination | NBS, Br₂ | Benzofuran C2, Furan C5 | Introduce a handle for further cross-coupling. researchgate.net |

| Williamson Ether Synthesis | Alkyl halide, Base | 5-OH group | Modify solubility and hydrogen-bonding capability. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Halogenated positions | Extend the conjugated system for materials applications. |

Potential Applications in Advanced Materials Science and Chemo-Sensors (Non-Biological Applications)

The unique electronic and structural features of the benzofuran-furan system make it a prime candidate for non-biological applications in materials science. numberanalytics.comontosight.ai The extended π-conjugated system, coupled with the presence of heteroatoms and a hydroxyl group, suggests significant potential.

Promising avenues for exploration are:

Fluorescent Chemosensors: The compound's inherent fluorescence could be modulated by interactions with specific analytes. The hydroxyl group and the oxygen atoms of the furan rings could serve as binding sites for metal ions (e.g., Pd²⁺, Fe³⁺) or anions (e.g., F⁻). chemisgroup.usnih.gov This interaction could lead to a "turn-on" or "turn-off" fluorescent response, forming the basis of a highly selective sensor. chemisgroup.us

Organic Semiconductors: Benzofuran derivatives are being explored as materials for energy storage and electronics. numberanalytics.com The planarity and π-electron system of 3-(Furan-2-yl)-1-benzofuran-5-ol could facilitate charge transport, making it a candidate for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Emissive Materials for OLEDs: The luminescent properties of benzofurans suggest they can be used as dopants or emitters in organic light-emitting diodes (OLEDs). chemicalbook.com Research could focus on tuning the emission wavelength by chemical modification to achieve different colors.

Q & A

Q. How can regioselective modifications enhance the compound’s utility in materials science?

- Methodological Answer : Directed ortho-metalation (DoM) enables site-specific functionalization. For instance, 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol derivatives were regioselectively sulfonated to improve thermal stability for polymer applications . Spectroscopic monitoring (e.g., in situ IR) optimizes reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.